

# Spectroscopic data of 2-Nitrocinnamic acid (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Nitrocinnamic acid

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## Spectroscopic Data of 2-Nitrocinnamic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrocinnamic acid**, tailored for researchers, scientists, and drug development professionals. The guide presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear, tabular format. Detailed experimental protocols for each technique are also provided to facilitate replication and further research.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Nitrocinnamic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
8.06-8.04	d	8	1H	Ar-H
7.92-7.90	d	8	1H	Ar-H
7.87-7.83	d	16	1H	=CH-
7.78-7.74	t	1H	Ar-H	=CH-COOH
7.67-7.63	t	1H	Ar-H	
6.53-6.49	d	16	1H	

Solvent: DMSO-d6[1]

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) (ppm)	Assignment
166.8	C=O
148.2	Ar-C-NO <sub>2</sub>
138.8	Ar-C
133.8	Ar-C
130.7	Ar-C
129.3	Ar-C
124.6	Ar-C
124.2	=CH-
123.4	=CH-COOH

Solvent: DMSO-d6[1]

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3000	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1630	Medium	C=C stretch (Alkene)
~1520, 1340	Strong	N-O asymmetric & symmetric stretch (Nitro group)
~3050	Weak	C-H stretch (Aromatic)
~1600, 1450	Medium-Weak	C=C stretch (Aromatic)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
193	~60	[M] <sup>+</sup> (Molecular Ion)
176	~100	[M-OH] <sup>+</sup>
147	~20	[M-NO <sub>2</sub> ] <sup>+</sup>
130	~80	[M-COOH-OH] <sup>+</sup>
102	~50	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
76	~40	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Nitrocinnamic acid** (5-10 mg) is dissolved in a deuterated solvent such as DMSO-d<sub>6</sub> (0.5-0.7 mL).[\[3\]](#) The solution is then filtered into an NMR tube. A small amount of an

internal standard, like tetramethylsilane (TMS), may be added for referencing.[4] The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer, for instance, a 400 MHz instrument for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$  nuclei.[1]

## Infrared (IR) Spectroscopy

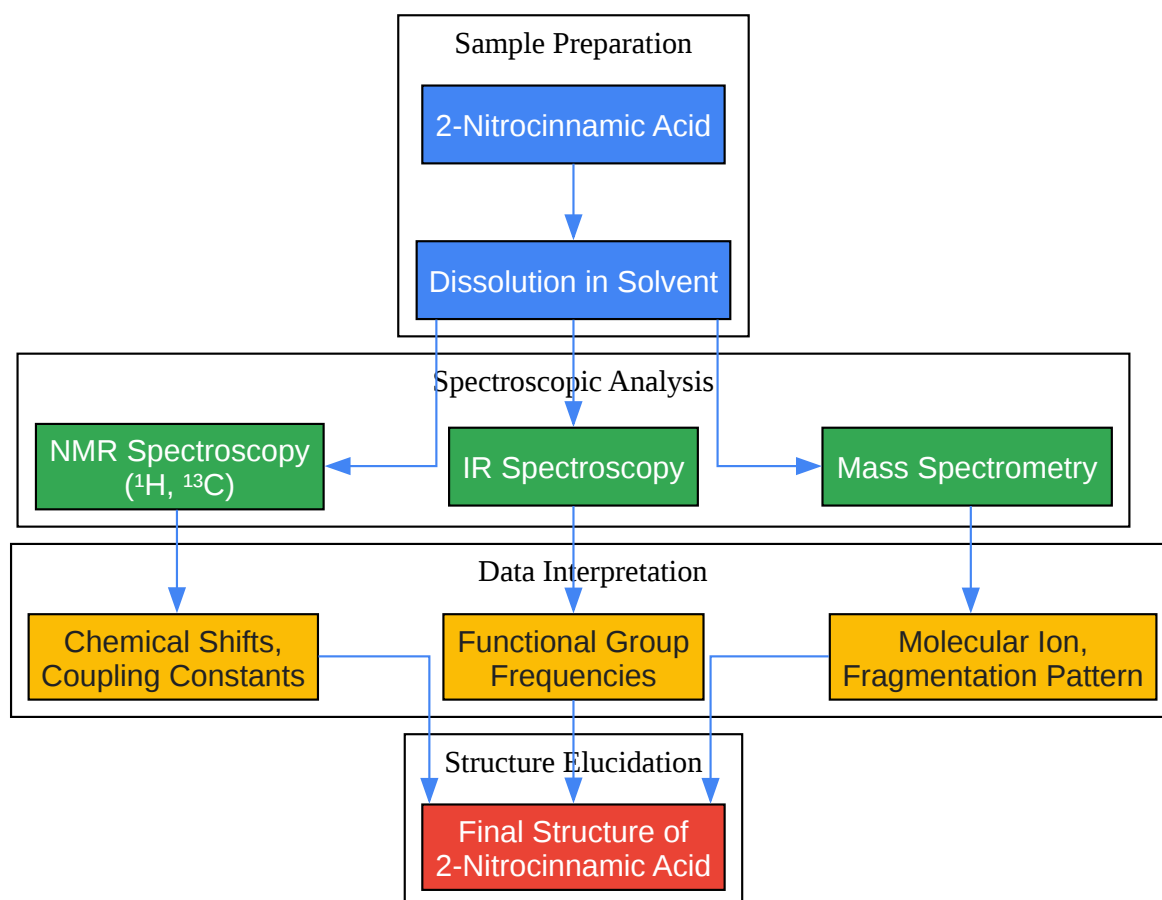
For solid samples like **2-Nitrocinnamic acid**, the thin solid film method is a common approach.[5] A small amount of the solid is dissolved in a volatile solvent (e.g., acetone or methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The IR spectrum is then obtained using an FT-IR spectrometer.[5]

## Mass Spectrometry (MS)

For electron ionization mass spectrometry, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam.[6] This process leads to the formation of a molecular ion and various fragment ions. These ions are then separated based on their mass-to-charge ratio ( $m/z$ ) and detected.[6]

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Nitrocinnamic acid**.



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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of an organic compound.

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